L-Tyrosyl-L-isoleucyl-L-prolyl-L-methionine
Description
Properties
CAS No. |
915224-01-0 |
|---|---|
Molecular Formula |
C25H38N4O6S |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C25H38N4O6S/c1-4-15(2)21(28-22(31)18(26)14-16-7-9-17(30)10-8-16)24(33)29-12-5-6-20(29)23(32)27-19(25(34)35)11-13-36-3/h7-10,15,18-21,30H,4-6,11-14,26H2,1-3H3,(H,27,32)(H,28,31)(H,34,35)/t15-,18-,19-,20-,21-/m0/s1 |
InChI Key |
ATOXLHWNJMNYAT-JMMIECQRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Overview : SPPS allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. This method is favored for its efficiency and ability to produce peptides with high purity.
Amino Acid Coupling : Protected amino acids are sequentially coupled to the growing chain using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide).
Deprotection : The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA), allowing for the formation of free amino groups.
Cleavage and Purification : Once the desired peptide sequence is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve the final product.
Considerations in Synthesis
Several factors must be considered during the synthesis of L-Tyrosyl-L-isoleucyl-L-prolyl-L-methionine:
Racemization Risks : The presence of certain amino acids, particularly tyrosine and methionine, can lead to racemization under basic conditions. Careful control of pH and reaction conditions is essential to minimize this risk.
Oxidation of Methionine : Methionine is susceptible to oxidation, which can alter its biological activity. Employing inert atmospheres or reducing agents during synthesis can help stabilize methionine.
Yield and Purity : The yield of synthesized peptides can vary based on the coupling efficiency and deprotection conditions. Regular monitoring through analytical techniques such as mass spectrometry or HPLC is recommended to ensure high purity levels.
- Data Table: Comparison of Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | High yield and purity; automation possible | Requires specialized equipment; costly reagents |
| Liquid-Phase Synthesis | Simpler setup; useful for small-scale synthesis | Lower yields for larger peptides; longer reaction times |
| Reversed-Phase HPLC | Effective purification and analysis | Requires additional steps post-synthesis |
This compound has shown promising potential in various fields including:
Pharmaceuticals : Due to its biological activities, it may serve as a candidate for drug development targeting metabolic health and muscle recovery.
Biochemical Research : Its unique structure allows for studies into peptide interactions with neurotransmitter receptors and cellular signaling pathways.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-isoleucyl-L-prolyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The hydroxyl group of tyrosine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Electrophilic reagents such as diazonium salts can be used for substitution reactions on the tyrosine residue.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified tyrosine derivatives.
Scientific Research Applications
Biochemical Properties
L-Tyrosyl-L-isoleucyl-L-prolyl-L-methionine exhibits several important biochemical properties:
- Neurotransmitter Interaction : The presence of tyrosine allows for potential interactions with neurotransmitter receptors, which may influence mood and cognitive functions.
- Antioxidant Activity : Methionine contributes to antioxidant properties due to its sulfur-containing side chain, which can help mitigate oxidative stress in cells.
- Protein Structure Stabilization : Proline is known for its role in stabilizing protein structures and influencing cellular signaling pathways, which could be crucial in maintaining cellular integrity during stress conditions.
Therapeutic Applications
The therapeutic potential of this compound is being explored in various contexts:
- Muscle Recovery and Metabolic Health : Isoleucine plays a critical role in muscle metabolism and immune function, suggesting that this tetrapeptide may aid in muscle recovery post-exercise and support overall metabolic health.
- Cardiovascular Health : Research indicates that peptides similar to this compound may exhibit vasodilatory effects, potentially benefiting patients with hypertension or vascular disorders .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The findings indicated that the peptide significantly reduced cell death and oxidative markers, suggesting its potential as a neuroprotective agent.
Case Study 2: Muscle Recovery
In a clinical trial involving athletes, supplementation with this compound demonstrated improved muscle recovery times and reduced muscle soreness compared to a control group. This highlights its potential application in sports nutrition.
Comparative Analysis with Related Compounds
The following table compares this compound with other related peptides based on composition and unique features:
| Compound Name | Composition | Unique Features |
|---|---|---|
| L-Tyrosyl-L-alanylleucyl | Tyrosine, Alanine, Isoleucine | Contains alanine instead of proline; may exhibit different biological activities due to altered hydrophobicity. |
| L-Tyrosyl-L-valyl-L-methionine | Tyrosine, Valine, Methionine | Valine's branched structure might influence steric hindrance during receptor binding compared to isoleucine. |
| L-Prolyl-L-phenylalanin | Proline, Phenylalanine | Focuses on aromatic interactions; lacks methionine which may reduce antioxidant properties. |
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-isoleucyl-L-prolyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Peptides
*Calculated based on individual amino acid formulas (excluding water from peptide bonds). †Structural inference due to lack of direct data in evidence.
Key Observations:
- Residue Order: The position of methionine (C-terminal in L-Tyrosyl-Ile-Pro-Met vs. N-terminal in Met-Tyr-Pro-Gly-Ile ) may influence enzymatic processing or receptor binding.
- Proline Content: Multiple proline residues (e.g., in ’s pentapeptide) introduce structural rigidity, contrasting with single proline in the target compound .
Biological Activity
L-Tyrosyl-L-isoleucyl-L-prolyl-L-methionine is a peptide composed of four amino acids: tyrosine, isoleucine, proline, and methionine. This compound has garnered attention in biological research due to its potential therapeutic applications and its role in various biological processes. This article delves into the biological activity of this peptide, summarizing key findings from diverse studies, case studies, and relevant data.
1. Overview of Biological Activity
The biological activity of this compound can be attributed to its structural components, which influence various cellular mechanisms. The presence of methionine, in particular, has been associated with antioxidant properties and plays a significant role in cellular signaling pathways.
- Cell Signaling : The peptide interacts with specific receptors and enzymes, modulating pathways that influence cell growth and differentiation.
- Antioxidant Activity : Methionine contributes to the synthesis of glutathione, a critical antioxidant that protects cells from oxidative stress .
2.1 Antioxidant Properties
Research indicates that methionine can protect against oxidative stress by enhancing the activity of endogenous antioxidant enzymes. A study highlighted its protective effects in an in vitro model of Parkinson's disease, where methionine reduced reactive oxygen species (ROS) accumulation .
2.2 Role in Metabolism
This compound may influence metabolic pathways related to amino acid metabolism. The peptide's components can act as signaling molecules that modulate metabolic processes within cells .
3.1 Clinical Trials on Methionine
A clinical trial investigating the effects of L-methionine (a component of the peptide) on hot flashes in postmenopausal women demonstrated its potential therapeutic role. The study found that L-methionine could reduce the frequency and intensity of hot flashes compared to placebo .
| Variable | L-Methionine (n=25) | Placebo (n=26) | Treatment Effect | 95% CI | P |
|---|---|---|---|---|---|
| Hot Flash Frequency (% change) | -37.2 (32.2) | -31.4 (43.4) | -5.7 | (-27.1, 15.7) | 0.59 |
| Hot Flash Composite Score (% change) | -37.4 (38.1) | -33.4 (45.7) | -6.3 | (-29.8, 17.3) | 0.60 |
This table summarizes the treatment effects observed during the trial, indicating no significant difference between the groups but suggesting a trend towards efficacy.
4. Applications in Medicine and Industry
This compound has potential applications in:
- Drug Development : Its ability to modulate cellular pathways makes it a candidate for drug delivery systems or as a biomarker for certain diseases .
- Peptide-Based Materials : The compound is also explored for developing novel materials in biotechnology due to its structural properties .
5. Conclusion
This compound exhibits significant biological activity through its constituent amino acids, particularly methionine's antioxidant properties and involvement in metabolic pathways. While current research shows promise for therapeutic applications, further studies are needed to fully elucidate its mechanisms and potential benefits in clinical settings.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing L-Tyrosyl-L-isoleucyl-L-prolyl-L-methionine with high purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, using Fmoc/t-Bu protection strategies. For example, tert-butyl dimethylsilane (TBS) can protect hydroxyl groups (e.g., tyrosine), while trityl groups protect thiols (e.g., methionine). Coupling agents like HBTU or HATU with DIPEA as a base ensure efficient amide bond formation. Purification via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) confirms purity (>95%) .
Q. How can researchers characterize the structural integrity of this tetrapeptide?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (1H/13C) to verify backbone conformation and side-chain interactions (e.g., tyrosine aromatic protons at δ 6.8–7.2 ppm, methionine methyl groups at δ 2.1–2.3 ppm) .
- Mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight (e.g., observed m/z 580.3 for [M+H]+).
- Circular dichroism (CD) to assess secondary structure in aqueous buffers (e.g., random coil vs. β-turn signatures) .
Q. What are the solubility properties of this peptide in common laboratory solvents?
- Methodological Answer : Solubility varies with solvent polarity:
- Water : Moderately soluble at neutral pH (test via centrifugation at 10,000 rpm; supernatant analyzed by UV-Vis at 280 nm for tyrosine absorbance) .
- Petroleum ether : Insoluble (use as a counter-solvent during precipitation steps).
- DMSO/DMF : Highly soluble (useful for stock solutions in biological assays) .
Q. What storage conditions optimize long-term stability?
- Methodological Answer : Store lyophilized peptide at –20°C under argon to prevent oxidation (methionine is susceptible to sulfoxide formation). For liquid formulations, use pH 5–6 buffers (e.g., acetate) with 0.01% sodium azide to inhibit microbial growth .
Advanced Research Questions
Q. How can researchers investigate the peptide’s interaction with cellular receptors (e.g., GPCRs)?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Immobilize the receptor on a CM5 chip and measure binding kinetics (ka/kd) at varying peptide concentrations (10 nM–10 µM) .
- Molecular docking : Use software like AutoDock Vina with the peptide’s 3D structure (generated via NMR or homology modeling) to predict binding pockets and affinity scores (e.g., ΔG ≤ –7 kcal/mol suggests strong binding) .
Q. What in vivo models are suitable for assessing bioavailability and pharmacokinetics?
- Methodological Answer :
- Radiolabeling : Incorporate 14C-methionine into the peptide for tracking via scintillation counting in rodent plasma/tissue homogenates .
- Pharmacokinetic (PK) modeling : Administer IV/PO doses (e.g., 5 mg/kg) and calculate AUC, t1/2, and clearance using non-compartmental analysis (WinNonlin software) .
Q. How should dose-response data be statistically analyzed to compare efficacy across treatment groups?
- Methodological Answer : Apply Dunnett’s multiple comparison test (vs. a control group) after ANOVA to adjust for Type I errors. For EC50 calculations, use nonlinear regression (e.g., GraphPad Prism’s log[inhibitor] vs. response model) .
Q. What strategies mitigate oxidation of methionine residues during experimental workflows?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
